Acidity Comparison: 3-Methylbenzoic Acid (pKa 4.27) vs. 4-Methylbenzoic Acid (pKa 4.36)
The acidity of 3-Methylbenzoic acid, quantified by its pKa value, is a critical differentiator from its para-substituted analog. The meta-substituted methyl group exerts a weaker electron-donating inductive effect on the carboxyl group compared to the para-methyl group, resulting in a more acidic compound. This difference in acidity influences solubility, reactivity, and chromatographic behavior .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.27 |
| Comparator Or Baseline | 4-Methylbenzoic acid (p-toluic acid), pKa = 4.36 |
| Quantified Difference | ΔpKa = 0.09 (3-Methylbenzoic acid is ~23% more acidic) |
| Conditions | Measured in water at 25°C. |
Why This Matters
This quantifiable difference in acidity can be exploited for selective separation, pH-controlled extraction, or to tune reaction kinetics in synthetic processes.
